molecular formula C7H12O2 B2609572 2,3-Dimethylpent-4-enoic acid CAS No. 59793-05-4

2,3-Dimethylpent-4-enoic acid

Cat. No.: B2609572
CAS No.: 59793-05-4
M. Wt: 128.171
InChI Key: NYXARVSETVGSTO-UHFFFAOYSA-N
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Description

2,3-Dimethylpent-4-enoic acid is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is characterized by its carboxylic acid functional group and a pent-4-ene backbone with methyl substituents at the 2 and 3 positions, as represented by the SMILES notation CC(C(C(O)=O)C)C=C . This structure makes it a valuable synthetic intermediate in organic chemistry. Its primary research application is as a precursor in the synthesis of complex, biologically active molecules. The compound's structure, featuring a disubstituted double bond and two adjacent methyl groups, is particularly useful in stereoselective synthesis. For instance, it serves as a key substrate in the synthesis of δ-halolactones. The steric hindrance imposed by the two methyl groups at the beta-carbon directs halolactonization reactions exclusively toward 6-endo cyclization, selectively yielding six-membered trans-δ-lactone rings instead of their five-membered γ-lactone counterparts . These lactone products are significant due to their potential cytotoxic and antibacterial activities, making this compound a valuable building block in medicinal chemistry research . The product is provided for Research Use Only. It is strictly not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylpent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-5(2)6(3)7(8)9/h4-6H,1H2,2-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXARVSETVGSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of 2,3 Dimethylpent 4 Enoic Acid

Enantioselective and Diastereoselective Synthetic Routes to 2,3-Dimethylpent-4-enoic Acid Stereoisomers

The creation of specific stereoisomers of this compound requires sophisticated synthetic strategies that can control the spatial arrangement of the methyl groups at the C2 and C3 positions. This section explores methodologies to access the (2R,3R) and (2S,3R) stereoisomers, highlighting the principles of stereochemical control in the synthesis of olefinic carboxylic acids.

Synthesis of (2R,3R)-2,3-Dimethylpent-4-enoic Acid

The synthesis of the (2R,3R) stereoisomer of 2,3-dimethyl-4-pentenoic acid can be achieved through a stereoselective approach utilizing a chiral auxiliary, such as an Evans' oxazolidinone. rsc.orgnih.govrsc.org This method allows for the introduction of the two adjacent stereocenters with a high degree of control.

A key strategy involves the stereoselective conjugate addition of a vinyl nucleophile to a chiral α,β-unsaturated N-acyl oxazolidinone, followed by a subsequent α-methylation. rsc.orgnih.govrsc.org The process commences with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with crotonyl chloride to form the corresponding N-crotonyl imide. The crucial step is the 1,4-conjugate addition of a vinyl organometallic reagent, such as vinylmagnesium chloride, to this chiral substrate. The steric hindrance provided by the chiral auxiliary directs the incoming vinyl group to the opposite face of the enolate, establishing the stereocenter at C3.

Following the conjugate addition, the resulting enolate is then trapped by an electrophile, in this case, methyl iodide, to introduce the methyl group at the C2 position. The stereochemistry of this α-methylation is also controlled by the chiral auxiliary, leading to the desired (2R,3R) configuration. Finally, the chiral auxiliary is cleaved from the product, typically under mild hydrolytic conditions, to yield the (2R,3R)-2,3-dimethyl-4-pentenoic acid. This sequence of reactions provides a reliable pathway to the enantiomerically enriched target molecule.

A representative reaction scheme is outlined below:

StepReactantsReagentsProductKey Transformation
1Chiral Oxazolidinone, Crotonyl ChlorideBase (e.g., n-BuLi)Chiral N-crotonyl imideAcylation
2Chiral N-crotonyl imideVinylmagnesium chlorideIntermediate enolateStereoselective 1,4-conjugate addition
3Intermediate enolateMethyl iodide(2R,3R)-N-acyloxazolidinone derivativeStereoselective α-methylation
4(2R,3R)-N-acyloxazolidinone derivativeLiOH, H₂O₂(2R,3R)-2,3-Dimethylpent-4-enoic AcidHydrolytic cleavage of auxiliary

Synthesis of (2S,3R)-2,3-Dimethylpent-4-enoic Acid

One such approach involves the Ireland-Claisen rearrangement. tcichemicals.com This powerful rsc.orgrsc.org-sigmatropic rearrangement of an allyl ester enolate can be used to set the desired stereochemistry. The starting material would be an appropriately substituted allyl ester. The stereochemical outcome of the rearrangement is dependent on the geometry of the enolate intermediate. By controlling the conditions for enolate formation (e.g., choice of base and solvent), it is possible to favor the formation of the silyl (B83357) ketene (B1206846) acetal (B89532) that leads to the syn diastereomer.

For instance, the reaction of an allyl ester with a strong base like lithium diisopropylamide (LDA) in the presence of a trialkylsilyl chloride can generate a specific enolate geometry. Subsequent warming of the reaction mixture induces the rearrangement to afford the γ,δ-unsaturated silyl ester, which upon hydrolysis yields the desired carboxylic acid with the syn relative stereochemistry.

Another potential strategy involves the diastereoselective alkylation of a chiral enolate derived from a carboxylic acid. For example, the enolate of a propanoic acid derivative bearing a chiral auxiliary could be alkylated with a vinyl-containing electrophile. The stereoselectivity of this alkylation would be dictated by the chiral auxiliary, and by choosing the appropriate auxiliary and reaction conditions, the formation of the syn product could be favored.

Control of Stereochemistry in Olefinic Carboxylic Acid Synthesis

The control of stereochemistry in the synthesis of olefinic carboxylic acids is a critical aspect of modern organic synthesis, with numerous strategies developed to achieve high levels of enantioselectivity and diastereoselectivity. nih.gov The choice of method often depends on the desired stereochemical outcome and the substitution pattern of the target molecule.

Chiral Auxiliary-Mediated Syntheses: As demonstrated in the synthesis of (2R,3R)-2,3-dimethylpent-4-enoic acid, chiral auxiliaries, such as Evans' oxazolidinones, play a pivotal role. rsc.orgnih.govrsc.orgwilliams.edu These auxiliaries are temporarily incorporated into the molecule to direct the stereochemical course of subsequent reactions, such as alkylations and conjugate additions, and are then removed to reveal the desired chiral product. williams.eduyork.ac.uk The steric and electronic properties of the auxiliary effectively block one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered side.

Substrate-Controlled Diastereoselection: In molecules that already possess a stereocenter, this existing chirality can influence the stereochemical outcome of subsequent reactions. This is known as substrate-controlled diastereoselection. For example, the geometry of the double bond in an α,β-unsaturated ester can influence the diastereoselectivity of a conjugate addition reaction. acs.org

Reagent-Controlled Asymmetric Synthesis: This approach relies on the use of a chiral reagent or catalyst to induce stereoselectivity. For instance, asymmetric hydrogenation using a chiral transition metal catalyst can reduce a double bond in a prochiral substrate to create one or more stereocenters with high enantiomeric excess. Similarly, asymmetric conjugate addition reactions catalyzed by chiral organocatalysts or metal complexes are powerful tools for the enantioselective synthesis of substituted carboxylic acid derivatives. rsc.orgnih.govnih.gov

Sigmatropic Rearrangements: Pericyclic reactions, such as the Ireland-Claisen rearrangement, offer excellent stereocontrol. tcichemicals.com The concerted nature of these reactions allows for the efficient transfer of chirality and the predictable formation of new stereocenters based on the geometry of the starting material.

Derivatization Strategies for this compound

The presence of both a carboxylic acid and a terminal alkene functionality in this compound makes it a versatile building block for further chemical transformations. This section explores common derivatization strategies, including esterification and amidation reactions.

Esterification Reactions and Functional Group Interconversions

The carboxylic acid moiety of this compound can be readily converted into a variety of esters, which are often used as protecting groups or as intermediates for further reactions.

Acid-Catalyzed Esterification: A classic method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product by removing the water formed during the reaction. For example, reacting this compound with methanol (B129727) under acidic conditions would yield methyl 2,3-dimethylpent-4-enoate.

Base-Promoted Esterification: Alternatively, esterification can be achieved under basic conditions. The carboxylic acid can be deprotonated with a base to form a carboxylate salt, which then acts as a nucleophile and reacts with an alkyl halide. For instance, treatment of this compound with a base like potassium carbonate followed by the addition of an alkyl halide (e.g., ethyl iodide) would produce the corresponding ethyl ester.

Coupling Agent-Mediated Esterification: A wide range of coupling reagents can be employed for the esterification of carboxylic acids under mild conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, allowing it to react with an alcohol to form the ester. These methods are particularly useful for sensitive substrates or when forcing conditions need to be avoided.

The vinyl group in this compound and its esters opens up possibilities for a variety of functional group interconversions. These include:

Hydrogenation: The double bond can be reduced to a single bond using catalytic hydrogenation (e.g., H₂/Pd-C), leading to the corresponding saturated carboxylic acid or ester.

Halogenation: The alkene can react with halogens (e.g., Br₂) to form a dihalo derivative.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will convert the double bond into an epoxide.

Hydroboration-Oxidation: This two-step process can be used to convert the terminal alkene into a primary alcohol.

Amidation Reactions: Synthesis of N,N-Dialkylamides of Related Dimethylpent-4-enoic Acids

The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis. For this compound, this would typically involve the synthesis of N,N-dialkylamides.

From the Acid Chloride: A common and efficient method for amide formation is the reaction of an acid chloride with an amine. google.comgoogle.com this compound can be converted to its acid chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with a dialkylamine, such as dimethylamine (B145610), in the presence of a base to neutralize the HCl byproduct, to afford the corresponding N,N-dimethylamide.

StepReactantReagentProduct
1This compoundThionyl Chloride2,3-Dimethylpent-4-enoyl chloride
22,3-Dimethylpent-4-enoyl chlorideDimethylamine, BaseN,N,2,3-Tetramethylpent-4-enamide

Direct Amidation with Coupling Reagents: Similar to esterification, various coupling reagents can be used to directly form amides from carboxylic acids and amines without the need to first form the acid chloride. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide (B86325) like EDC are highly effective for this purpose.

Using N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) as the Amine Source: Recent methods have been developed that utilize N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) as both the solvent and the source of the dimethylamine group. researchgate.netscilit.comthieme-connect.com These reactions are often promoted by activating agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or a combination of trimethylacetic anhydride (B1165640) and a catalytic amount of potassium tert-butoxide. researchgate.netthieme-connect.com These methods offer a practical and often more environmentally friendly alternative to traditional amidation procedures.

Advanced Organic Reactions Involving the Olefinic Moiety

The terminal double bond in this compound and its derivatives is amenable to a range of advanced organic reactions, enabling the introduction of new functional groups and the construction of intricate carbon skeletons.

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck Reactions of Related Esters)

Transition metal-catalyzed cross-coupling reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation. sciengine.comeie.gr While direct Heck reactions on unsaturated carboxylic acids can be challenging due to potential decarboxylation, their corresponding esters are effective substrates. For instance, the methyl ester of a related compound, 3,3-dimethyl-4-pentenoic acid, has been successfully employed in Heck reactions. pharmaffiliates.com This suggests that the ester of this compound could similarly undergo palladium-catalyzed coupling with aryl or vinyl halides.

The synergistic merger of photoredox and nickel catalysis has enabled the decarboxylative cross-coupling of alkyl carboxylic acids with vinyl halides, offering a modern approach to vinylation. nih.govacs.org This method has been applied to a variety of α-oxy and α-amino acids, as well as simple hydrocarbon-substituted acids, highlighting its broad applicability. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions on Related Unsaturated Systems

Reaction TypeSubstrate ExampleCatalyst/ReagentsProduct TypeReference
Heck ReactionMethyl 3,3-dimethyl-4-pentenoatePd CatalystCoupled Product pharmaffiliates.com
Decarboxylative CouplingAlkyl Carboxylic AcidsPhotoredox/Nickel CatalystVinylation Products nih.govacs.org
AnnulationHeteroaromatic β-halo-α,β-unsaturated carboxylic acidsCu(OAc)₂·H₂OIndolo[2,3-c]pyrane-1-ones rsc.org

Electrophilic Additions to the Alkenyl Group (e.g., Trifluoromethylthiolation of Related Carbonyl Compounds)

The double bond in this compound is susceptible to electrophilic attack. numberanalytics.com A notable example is the electrophilic trifluoromethylthiolation of related carbonyl compounds, which introduces the trifluoromethylthio group. smolecule.com This reaction underscores the ability to functionalize the terminal alkene with various electrophiles.

Electrophilic addition reactions are initiated by the attack of an electrophile on the electron-rich double bond, leading to the formation of a carbocation intermediate. numberanalytics.comyoutube.com This intermediate is then captured by a nucleophile to yield the final product. The regioselectivity of the addition is often governed by the stability of the resulting carbocation.

Nucleophilic Additions and Conjugate Additions

While direct nucleophilic addition to the unactivated double bond of this compound is not typical, its derivatives, particularly α,β-unsaturated counterparts, readily undergo conjugate or 1,4-addition. libretexts.org This type of reaction involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. nih.govlibretexts.orgopenstax.org The resulting enolate intermediate is then protonated to give the saturated product. youtube.com

The reactivity of α,β-unsaturated systems is due to the polarization of the C=C bond by the electron-withdrawing carbonyl group, making the β-carbon electrophilic. libretexts.org A variety of nucleophiles, including organocopper reagents (Gilman reagents), can be used for conjugate additions. libretexts.orgopenstax.org

Cyclization Reactions and Annulation Strategies

The presence of both a carboxylic acid and a double bond within the same molecule allows for intramolecular cyclization reactions to form lactones. libretexts.orglibretexts.org These reactions can be initiated by electrophiles, which add to the double bond to form a carbocation that is subsequently trapped by the internal nucleophile (the carboxyl group). libretexts.org

Annulation strategies provide a powerful means to construct cyclic systems. For example, palladium-catalyzed [3+3] annulation between diarylamines and α,β-unsaturated acids has been used to synthesize 4-substituted 2-quinolinones. nih.gov Furthermore, radical-mediated annulation reactions have been developed for the synthesis of various heterocyclic structures. For instance, copper-mediated radical oxidative annulation of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids yields indolizines. rsc.org Iron-catalyzed radical annulation of unsaturated carboxylic acids with disulfides provides access to γ-lactones. acs.orgresearchgate.net

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group of this compound exhibits typical reactivity, including salt formation and esterification. However, its proximity to the olefinic moiety enables unique intramolecular transformations.

Formation of Acyloxy Lactone Products from Unsaturated Carboxylic Acids

Unsaturated carboxylic acids can undergo oxidative cyclization to form lactone products. acs.org This process, often referred to as lactonization, is a key step in the synthesis of various natural products. acs.org The formation of five- and six-membered lactones is particularly common. libretexts.org Halolactonization, where an alkene is attacked by a halogen in an electrophilic addition, with the resulting cationic intermediate being trapped by the adjacent carboxylic acid, is a well-established method for lactone synthesis. wikipedia.org

Manganese-catalyzed systems have been developed for the site- and stereoselective γ-lactonization of unactivated primary C-H bonds in carboxylic acid substrates. nih.gov This method utilizes a chiral Mn catalyst and hydrogen peroxide to promote intramolecular lactonization under mild conditions. nih.gov

Decarboxylation Pathways and Mechanisms of β,γ-Unsaturated Acids

The decarboxylation of β,γ-unsaturated acids, such as this compound, represents a significant transformation, proceeding through various mechanisms depending on the reaction conditions. One of the primary pathways is thermal decarboxylation, which is thought to occur via a mechanism analogous to that of β-keto acids. stackexchange.comdoubtnut.com This process involves a cyclic transition state, leading to the formation of an alkene with the concurrent loss of carbon dioxide. stackexchange.com The transition state for the decarboxylation of these olefinic acids has been argued to be largely non-polar. rsc.org

Under thermal conditions, it is also proposed that α,β-unsaturated carboxylic acids can first isomerize to their β,γ-isomers, which then undergo decarboxylation through this cyclic transition state to yield a terminal alkene. stackexchange.com

In addition to thermal methods, metal-catalyzed decarboxylative reactions have emerged as powerful synthetic tools. For instance, copper-catalyzed decarboxylative coupling reactions of conjugated β,γ-unsaturated carboxylic acids have been developed for various functionalizations, including amination, alkylation, sulfonylation, and phosphinoylation. researchgate.net Mechanistic studies suggest that these reactions can proceed through the formation of an allyl radical intermediate following the electrophilic addition of a copper catalyst to the olefin and subsequent decarboxylation. researchgate.net This highlights a pathway distinct from the pericyclic mechanism of thermal decarboxylation.

Decarboxylation Method Proposed Mechanism Key Intermediates/Transition States Outcome
Thermal DecarboxylationPericyclic ReactionCyclic Transition StateAlkene + CO2
Copper-Catalyzed DecarboxylationRadical PathwayAllyl RadicalFunctionalized Allylic Compounds

Olefin Rearrangement and Isomerization Pathways in Analogous Systems

The position of the double bond in unsaturated acids and their derivatives is not always static, and various conditions can promote its migration. In systems analogous to this compound, such as other β,γ-unsaturated carboxylic acids and their esters, the isomerization to the thermodynamically more stable α,β-unsaturated isomer is a common transformation.

Base-catalyzed isomerization is a frequently observed pathway. In the presence of a strong base, β,γ-unsaturated carboxylic acids can interconvert with their α,β-isomers through the migration of the double bond. libretexts.org Studies on β,γ-unsaturated esters have shown that this rearrangement is dependent on the polarity of the solvent and the basicity of the amine catalyst, with the reaction being first-order in both the ester and the amine. oup.com For β,γ-unsaturated thioesters, carboxylate salts have been shown to be effective catalysts for isomerization to the α,β-conjugated isomers. nih.govjyu.fi The mechanism for this transformation is suggested to involve a rate-determining γ-reprotonation of an enolate intermediate. nih.govjyu.finih.gov

Thermal isomerization provides another route for olefin rearrangement. For example, methyl cis-4-methyl-2-pentenoate has been observed to rearrange to methyl 4-methyl-3-pentenoate at 252°C through a unimolecular mechanism. cdnsciencepub.com This process is believed to occur via a cyclic 1,5-hydrogen transfer, a mechanism that could be general for the equilibration of α,β- and β,γ-unsaturated esters. cdnsciencepub.com

Photochemical methods can also be employed to induce isomerization. In some cases, photochemical isomerization can be used to convert α,β-unsaturated esters to their β,γ-congeners. acs.org

Isomerization Method Catalyst/Condition Proposed Mechanism Analogous System
Base-CatalyzedStrong Base/AmineDouble Bond Migration via Enolateβ,γ-Unsaturated Carboxylic Acids/Esters
Carboxylate-CatalyzedCarboxylate SaltsRate-determining γ-reprotonation of Enolateβ,γ-Unsaturated Thioesters
ThermalHigh Temperature (e.g., 252°C)Unimolecular 1,5-Hydrogen Transferβ,γ-Unsaturated Esters
PhotochemicalLightPhotochemical Excitationα,β-Unsaturated Esters

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Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dimethylpent 4 Enoic Acid and Its Derivatives

Computational and Theoretical Investigations of 2,3 Dimethylpent 4 Enoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its favorable balance of accuracy and computational cost. A DFT study of 2,3-dimethylpent-4-enoic acid would begin with the optimization of its molecular geometry. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable three-dimensional structure of the molecule.

Once the geometry is optimized, the electronic structure can be analyzed. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity. For example, the HOMO location indicates regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. An electrostatic potential map could also be generated to visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-31G(d) Level) This data is illustrative and represents typical values for similar structures.

ParameterAtom(s) InvolvedValue
Bond LengthC=O1.21 Å
Bond LengthC-O1.35 Å
Bond LengthC=C (vinyl)1.34 Å
Bond AngleO=C-O123.5°
Dihedral AngleH-C-C-H (vinyl)180.0°

Conformational Analysis and Exploration of Energy Landscapes

Due to the presence of several single bonds, this compound can exist in various conformations. A thorough conformational analysis is essential to identify the most stable conformers and to understand the molecule's flexibility. This is typically done by systematically rotating the dihedral angles of the key rotatable bonds, such as the C2-C3 bond and the bond connecting the carboxylic acid group to the chiral center at C2.

For each starting conformation, a geometry optimization would be performed. The relative energies of the resulting stable conformers are then compared to construct a potential energy surface. This "energy landscape" reveals the global minimum (the most stable conformer) and other local minima, separated by energy barriers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for interpreting experimental data, as the observed properties are often an average over the different conformations present.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions. For this compound, one could investigate reactions such as the addition of electrophiles to the carbon-carbon double bond or reactions involving the carboxylic acid group.

To study a reaction mechanism, one would identify the reactants, products, and any intermediates. The core of this investigation is the search for the transition state (TS) structure, which is the highest energy point along the reaction coordinate. A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction but a minimum in all other directions.

Locating the TS structure and calculating its energy allows for the determination of the activation energy of the reaction. This, in turn, provides insight into the reaction rate. Tools like Transition State Theory can be used to connect the calculated activation energy to the macroscopic reaction kinetics. sci-hub.se For instance, the regioselectivity of a reaction, such as whether an electrophile adds to C4 or C5 of the pentenoic acid, can be rationalized by comparing the activation energies of the two possible pathways.

Prediction and Interpretation of Spectroscopic Data

Computational methods can predict various spectroscopic properties, which can be compared with experimental spectra to confirm the structure of a molecule. For this compound, one could calculate:

Infrared (IR) Spectra: By calculating the vibrational frequencies, one can predict the positions and intensities of absorption bands in the IR spectrum. This would help in identifying characteristic peaks, such as the C=O stretch of the carboxylic acid and the C=C stretch of the vinyl group.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. These predictions are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for structural elucidation and for distinguishing between different stereoisomers.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help in understanding fragmentation patterns by calculating the energies of potential fragment ions.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound This data is for illustrative purposes and represents expected values.

Spectroscopy TypePredicted FeatureValue
IRC=O Stretch~1710 cm⁻¹
IRC=C Stretch~1640 cm⁻¹
¹³C NMRC=O~180 ppm
¹H NMRVinyl Protons~5.0-6.0 ppm

Stereochemical Properties and Enantiomeric Discrimination using Theoretical Models

This compound possesses two chiral centers (at C2 and C3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Theoretical models are crucial for understanding the properties of these different stereoisomers.

The absolute configuration of each stereoisomer can be confirmed by calculating its optical rotation, which is a measure of how the molecule rotates plane-polarized light. The sign and magnitude of the calculated optical rotation can be compared with experimental values. Furthermore, theoretical methods can be used to simulate chiroptical spectra, such as electronic circular dichroism (ECD), which provides a detailed fingerprint of a chiral molecule.

In the context of enantiomeric discrimination, computational models can be used to study the interaction of the different enantiomers of this compound with a chiral environment, such as a chiral catalyst or a biological receptor. By calculating the interaction energies, one can predict which enantiomer will bind more strongly or react faster, providing a theoretical basis for understanding and designing enantioselective processes.

Synthetic Utility and Applications in Organic Chemistry

2,3-Dimethylpent-4-enoic Acid as a Chiral Building Block in Asymmetric Synthesis

The presence of two stereocenters at the C2 and C3 positions makes this compound an attractive chiral building block for asymmetric synthesis. The controlled synthesis of specific stereoisomers of this molecule can provide access to enantiomerically pure compounds with defined three-dimensional arrangements. While direct applications of this compound as a chiral building block are not extensively documented in readily available literature, the principles of asymmetric synthesis can be applied to its preparation and subsequent reactions.

One common strategy to obtain chiral molecules is through chiral resolution, which involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation based on their different physical properties, such as solubility. Another powerful approach is asymmetric synthesis, where a chiral catalyst or auxiliary is used to selectively produce one enantiomer over the other. For instance, the enantioselective synthesis of the structurally related Fmoc-protected 3,4-dimethyl-2-(methylamino)pentanoic acid has been achieved using a chiral oxazolidinone auxiliary to establish the first stereocenter, followed by the use of Ellman's N-sulfinylimine for the diastereoselective introduction of the second chiral center. This demonstrates that established methodologies in asymmetric synthesis can be adapted to create stereochemically defined dimethylated carboxylic acids.

The resulting enantiomerically pure this compound can then be utilized in the synthesis of complex natural products and pharmaceuticals, where stereochemistry plays a crucial role in biological activity. The vinyl group and the carboxylic acid moiety serve as handles for a variety of subsequent transformations, allowing for the construction of intricate molecular frameworks with high stereochemical control.

Application as an Intermediate in the Synthesis of Complex Organic Molecules

The unique structural features of this compound make it a valuable intermediate in the synthesis of more complex organic molecules, including important classes of compounds such as cyclopropanecarboxylic acid esters and other branched alkenoic acid derivatives.

Precursor in Cyclopropanecarboxylic Acid Ester Synthesis

Esters of cyclopropanecarboxylic acids are the core structural motif of pyrethroid insecticides, a major class of synthetic pesticides. nih.govnih.gov The synthesis of these compounds often relies on precursors that can be converted into the characteristic three-membered ring. While direct evidence for the use of this compound in the industrial synthesis of pyrethroids is not prominent, its constitutional isomer, 3,3-dimethyl-4-pentenoic acid, is a well-established precursor. nih.gov

The synthesis of the pyrethroid acid component often involves a Claisen rearrangement of an allylic alcohol with an orthoester to generate a γ,δ-unsaturated ester. For example, the condensation of prenyl alcohol with an orthoacetate ester leads to the formation of 3,3-dimethyl-4-pentenoate. nih.gov This intermediate is then subjected to a cyclopropanation reaction to form the final cyclopropanecarboxylic acid derivative. Given the structural similarity, it is conceivable that derivatives of this compound could serve as precursors for novel pyrethroid analogues through similar synthetic strategies. The presence of an additional methyl group at the α-position could influence the biological activity and metabolic stability of the resulting pyrethroids.

Pyrethroid Precursor Synthesis
Starting Material Prenyl alcohol and orthoacetate ester
Key Reaction Claisen rearrangement
Intermediate 3,3-Dimethyl-4-pentenoate
Final Product Class Cyclopropanecarboxylic acid esters (Pyrethroids)

Role in the Synthesis of Other Branched Alkenoic Acid Derivatives

Beyond its potential role in pyrethroid synthesis, this compound can serve as a starting material for the synthesis of a variety of other branched alkenoic acid derivatives. The presence of both a double bond and a carboxylic acid functional group allows for a wide range of chemical modifications.

The double bond can undergo various addition reactions, such as hydrogenation to produce the corresponding saturated acid, or halogenation to introduce new functional groups. The carboxylic acid moiety can be converted into esters, amides, or acid chlorides, providing further avenues for derivatization. For instance, the synthesis of branched-chain fatty acids is of interest for various industrial applications. researchgate.net While specific examples starting from this compound are not readily found, general methods for the synthesis of branched fatty acids from unsaturated precursors could be applied.

Furthermore, the development of catalytic methods for the dehydrogenation of saturated carboxylic acids to their α,β- and β,γ-unsaturated counterparts provides a modern approach to the synthesis of unsaturated acids. nih.gov This highlights the importance of unsaturated carboxylic acids as versatile intermediates in organic synthesis.

Catalytic Roles of Related Dimethylpentenoic Acids in Organic Reactions

While specific catalytic roles for this compound itself are not well-documented, the broader class of unsaturated carboxylic acids can participate in or influence various catalytic reactions. The carboxylic acid group can act as a directing group in metal-catalyzed C-H activation reactions, facilitating functionalization at specific positions within the molecule.

For example, palladium-catalyzed dehydrogenation of aliphatic acids can lead to the formation of α,β- or β,γ-unsaturated acids. nih.gov In these processes, the carboxylic acid moiety coordinates to the metal center, directing the C-H activation step.

Moreover, the double bond in unsaturated carboxylic acids can participate in various catalytic transformations. For instance, asymmetric hydrogenation of α,β-unsaturated carboxylic acids using chiral cobalt catalysts has been shown to produce chiral carboxylic acids with high enantioselectivity. acs.org Biocatalytic reductions of α,β-unsaturated carboxylic acids to the corresponding allylic alcohols have also been developed, showcasing the utility of enzymes in catalyzing transformations of these substrates. rsc.orgmanchester.ac.uk

Q & A

Basic Research Question

  • NMR : The vinyl proton (δ 5.2–5.8 ppm, doublet) and carboxylic proton (δ 10–12 ppm, broad) are diagnostic. 13C^{13}\text{C} NMR shows the carboxyl carbon at δ 170–175 ppm .
  • IR : A strong O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm the carboxylic acid group .
  • MS : The molecular ion peak (m/z 128.17) and fragmentation patterns (e.g., loss of CO₂) validate the structure .

How can researchers resolve contradictions in reported synthetic yields when replicating literature protocols?

Advanced Research Question
Discrepancies (e.g., 92% vs. 76% yields) often arise from subtle differences in reagent purity, catalyst loading, or workup procedures. To address this:

Replicate studies under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere).

Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry).

Apply statistical tools (ANOVA) to quantify variability .

What purification strategies are optimal for isolating high-purity this compound for pharmacological assays?

Basic Research Question

  • Recrystallization : Use ethyl acetate/hexane (1:3) at low temperatures to exploit solubility differences.
  • Distillation : Fractional distillation under reduced pressure (bp ~120°C at 15 mmHg) minimizes thermal degradation.
  • Chromatography : Silica gel chromatography with a gradient of acetone in hexane resolves impurities .

How does steric hindrance from the dimethyl group influence the acid’s reactivity in nucleophilic acyl substitution?

Advanced Research Question
The geminal dimethyl groups at C3 create steric bulk, slowing nucleophilic attack at the carbonyl carbon. Kinetic studies (e.g., pseudo-first-order rate constants) using varying nucleophiles (e.g., amines vs. alcohols) reveal a 2–3-fold decrease in reactivity compared to unsubstituted analogs. Transition-state modeling (e.g., NCI analysis) visualizes steric clashes .

What methodologies are recommended for studying the thermal decarboxylation kinetics of this compound?

Advanced Research Question

Conduct isothermal TGA/DSC to determine activation energy (Eₐ) via the Arrhenius equation.

Monitor CO₂ evolution using gas chromatography or IR spectroscopy.

Compare decarboxylation rates in polar (e.g., DMF) vs. nonpolar solvents to assess solvent effects .

How can radical trapping experiments elucidate reaction mechanisms in photochemical transformations of this compound?

Advanced Research Question
Introduce radical inhibitors (e.g., TEMPO or BHT) during UV irradiation. Analyze reaction quenches via ESR to detect radical intermediates. For example, TEMPO-adduct formation (m/z 280–300) confirms radical pathways. Isotopic labeling (e.g., 13C^{13}\text{C}-carboxyl) tracks carbon migration .

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